3,3'-diiodo-1,1'-Biphenyl
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Overview
Description
3,3’-Diiodo-1,1’-Biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with two iodine atoms attached at the 3 and 3’ positions. This compound is part of the biphenyl family, which is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-diiodo-1,1’-Biphenyl typically involves the iodination of biphenyl derivatives. One common method is the reaction of biphenyl with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of 3,3’-diiodo-1,1’-Biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diiodo-1,1’-Biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted biphenyls depending on the nucleophile used.
Oxidation Products: Biphenyl quinones and other oxidized derivatives.
Coupling Products: Extended biphenyl systems and polyaryl compounds.
Scientific Research Applications
3,3’-Diiodo-1,1’-Biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3’-diiodo-1,1’-Biphenyl involves its ability to undergo various chemical transformations. The iodine atoms play a crucial role in facilitating these reactions by acting as leaving groups or participating in oxidative addition and reductive elimination processes. The compound’s reactivity is influenced by the electronic and steric effects of the iodine substituents .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-1,1’-Biphenyl: Similar structure but with bromine atoms instead of iodine.
3,3’-Dichloro-1,1’-Biphenyl: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-1,1’-Biphenyl: Fluorine atoms replace the iodine atoms.
Uniqueness
3,3’-Diiodo-1,1’-Biphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and properties, making it valuable in specific chemical transformations and applications .
Properties
Molecular Formula |
C12H8I2 |
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Molecular Weight |
406.00 g/mol |
IUPAC Name |
1-iodo-2-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8I2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H |
InChI Key |
YPGXPBHJWKKVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)I)I |
Origin of Product |
United States |
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